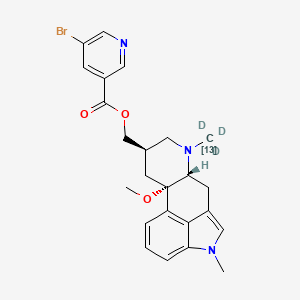
Nicergoline-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicergoline-13C,d3 is a labeled analogue of Nicergoline, an ergoline derivative ester of bromonicotinic acid. It is a potent, selective, and orally active antagonist of alpha 1A-adrenoceptor. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Nicergoline-13C,d3 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the Nicergoline molecule. This process typically includes the synthesis of the ergoline derivative followed by the esterification with bromonicotinic acid .
Industrial Production Methods: Industrial production methods for this compound may involve advanced techniques such as nanospray drying. This method allows for the preparation of pure nanoparticles of Nicergoline, enhancing its biopharmaceutical properties due to its amorphous nature and nanosize dimensions .
Analyse Des Réactions Chimiques
Types of Reactions: Nicergoline-13C,d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Nicergoline-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Studied for its effects on cognitive function and neuronal cell death.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of new drug formulations and delivery systems
Mécanisme D'action
Nicergoline-13C,d3 acts by inhibiting the postsynaptic alpha 1-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines, such as epinephrine and norepinephrine, resulting in peripheral vasodilation. Additionally, Nicergoline enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased utilization of oxygen and glucose .
Comparaison Avec Des Composés Similaires
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Cabergoline: An ergoline derivative used to treat disorders related to high levels of prolactin.
Bromocriptine: An ergoline derivative used to treat Parkinson’s disease and certain types of tumors.
Uniqueness of Nicergoline-13C,d3: this compound is unique due to its labeling with carbon-13 and deuterium, which enhances its utility in scientific research. This labeling allows for precise tracking and quantitation in various studies, making it a valuable tool in drug development and other research applications .
Propriétés
Formule moléculaire |
C24H26BrN3O3 |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
[(6aR,9R,10aS)-10a-methoxy-4-methyl-7-(trideuterio(113C)methyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i2+1D3 |
Clé InChI |
YSEXMKHXIOCEJA-IAVOFYNRSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
SMILES canonique |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


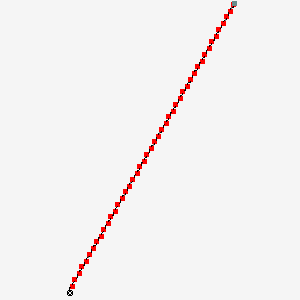
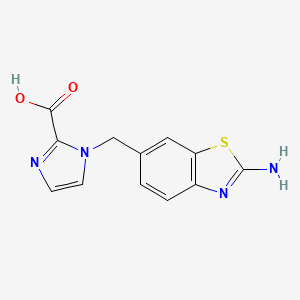


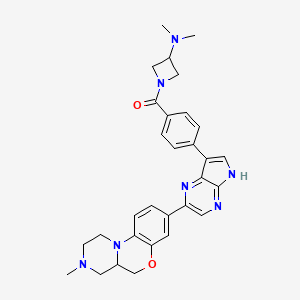

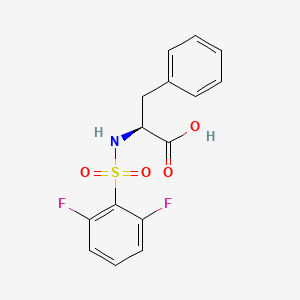
![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)

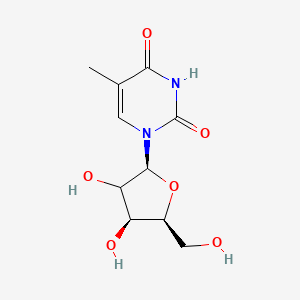
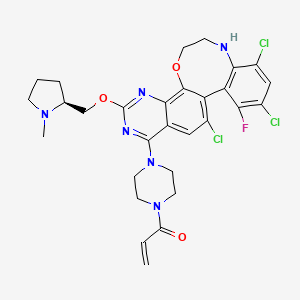
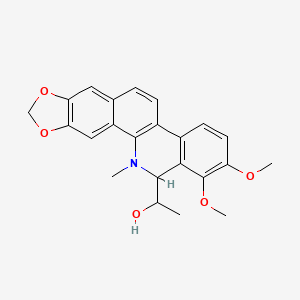
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

